molecular formula C13H24N2O3 B13073272 tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1367703-57-8

tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13073272
CAS No.: 1367703-57-8
M. Wt: 256.34 g/mol
InChI Key: SNOYJUIXPXKCJH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate is a high-purity spirocyclic chemical building block designed for research and development applications. This compound features a protected amine group, making it a versatile intermediate in medicinal chemistry and drug discovery for constructing more complex molecules . The 1,8-diazaspiro[5.5]undecane core is a privileged scaffold in pharmaceutical research. While data for this specific isomer is limited, closely related diazaspiro[5.5]undecane analogues have demonstrated significant therapeutic potential in preclinical research. These analogues are investigated for targeting a range of disorders, and their biological activity is often modulated through substitution on the nitrogen atoms of the diazaspiro core . For instance, the 1,9-diazaspiro[5.5]undecane scaffold has shown promising biological activity in areas such as the treatment of obesity and type 2 diabetes mellitus through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Other research explores similar scaffolds as kinase inhibitors for oncology, highlighting the value of diazaspirocycles as versatile templates in probe and drug discovery . This product is intended for research purposes as a key synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data before use.

Properties

CAS No.

1367703-57-8

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-8-17-10-13(15)5-4-6-14-9-13/h14H,4-10H2,1-3H3

InChI Key

SNOYJUIXPXKCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CCCNC2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • Cyclohexanone is commonly used as a starting material due to its cyclic structure conducive to spiro ring formation.
  • The initial step often involves a condensation reaction with nitromethane or related reagents to form nitroalkane intermediates.
  • Subsequent dehydration or reduction steps convert these intermediates into amine-containing cyclic structures.

Formation of the Spirocyclic Core

  • The key step is the cyclization that forms the spiro[5.5]undecane framework, which involves creating a bond between the nitrogen atoms and the oxygen-containing ring.
  • This step can be facilitated by intramolecular nucleophilic substitution or reductive amination under controlled conditions.
  • Protecting groups such as tert-butyl carbamate (Boc) are introduced to protect amine functionalities during ring formation and to improve yield and selectivity.

Final Functionalization

  • The carboxylate group is introduced as a tert-butyl ester to enhance stability and solubility.
  • Purification steps include extraction, washing, drying over magnesium sulfate, and chromatographic techniques (e.g., flash chromatography) to isolate the pure compound.
  • Reaction conditions such as temperature control (e.g., 0 °C to room temperature), use of dry solvents (e.g., dichloromethane, tetrahydrofuran), and inert atmosphere (nitrogen) are critical for optimal yield.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation Cyclohexanone + nitromethane, base catalyst Nitroalkane intermediate
2 Dehydration/Reduction Acid/base treatment, reducing agent Amino-cyclohexane derivative
3 Cyclization (Spiro ring) Intramolecular nucleophilic substitution, Boc protection Spirocyclic diazaspiro intermediate
4 Esterification/Protection tert-Butyl chloroformate, base (e.g., TEA) tert-Butyl carbamate protected carboxylate
5 Purification Extraction, drying, chromatography Pure tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate

Research Findings and Optimization

  • The yield and purity of the final compound depend heavily on the optimization of each step, particularly the cyclization and protection stages.
  • Studies indicate that maintaining low temperatures during acylation and cyclization improves selectivity and reduces side reactions.
  • Use of dry solvents and inert atmosphere prevents hydrolysis and oxidation of sensitive intermediates.
  • Chromatographic purification using silica gel with dichloromethane/methanol mixtures has been effective in isolating high-purity product (>90% purity reported).
  • Analytical techniques such as NMR, HPLC-MS, and HRMS confirm the structure and purity of the compound.

Comparative Structural Notes

Compound Name Structural Features Unique Properties
This compound Spirocyclic with N and O heteroatoms Potential therapeutic applications
tert-Butyl 9-(isoquinolin-5-ylsulfonyl)-1,9-diazaspiro[5.5]undecane-1-carboxylate Contains isoquinoline moiety Selective kinase inhibitor
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate Different nitrogen positioning Distinct biological activity

The unique positioning of nitrogen and oxygen atoms in this compound influences its reactivity and pharmacological profile compared to related diazaspiro compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reagents/Conditions Products Notes
HCl (aqueous), THF, reflux4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylic acidAcidic hydrolysis cleaves the ester, forming the free carboxylic acid.
NaOH, ethanol, 60°CSodium carboxylate saltSaponification under basic conditions yields the carboxylate intermediate.

Key Findings :

  • Hydrolysis kinetics depend on solvent polarity and temperature.

  • The spirocyclic framework remains intact during hydrolysis, preserving the nitrogen-oxygen ring system.

Aminolysis and Amide Formation

The ester reacts with amines to form amides, a reaction critical for modifying bioactivity.

Reagents/Conditions Products Applications
Benzylamine, DMF, 80°C4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxamideUsed to synthesize enzyme inhibitors.
Aniline, toluene, refluxN-Phenylamide derivativeIntermediate for drug-discovery scaffolds.

Mechanistic Insight :

  • Nucleophilic attack by the amine on the carbonyl carbon facilitates tert-butoxide elimination.

Reduction Reactions

Selective reduction of the ester group is achievable with strong reducing agents.

Reagents/Conditions Products Yield
LiAlH4, dry ether, 0°C → RT(4-oxa-1,8-diazaspiro[5.5]undecane-1-yl)methanol72–85%

Challenges :

  • Over-reduction of the spirocyclic amines is avoided by controlling temperature and stoichiometry.

Substitution Reactions

The carboxylate group participates in nucleophilic substitutions, enabling structural diversification.

Reagents/Conditions Products Key Observations
SOCl2, then R-OHCorresponding alkyl estersFacilitates ester exchange under mild conditions.
Alkyl halides, NaH, DMFAlkylated derivativesSteric hindrance from the spiro system slows reactivity.

Oxidation and Stability

The ether oxygen in the spiro system is resistant to oxidation, but amine groups may oxidize under harsh conditions.

Reagents/Conditions Products Outcome
H2O2, acetic acid, 50°CN-Oxide derivativesPartial oxidation of tertiary amines.

Stability Notes :

  • The compound degrades under prolonged exposure to strong acids or bases, leading to ring-opening byproducts .

Ring-Opening Reactions

Acid-mediated ring-opening reactions provide access to linear intermediates.

Reagents/Conditions Products Applications
HBr (48%), refluxLinear dibrominated amineUsed in polymer chemistry and ligand design.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, which can lead to the development of new drugs.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a potential inhibitor for specific enzymes involved in disease pathways. The spirocyclic nature enhances binding affinity due to increased conformational rigidity, which is beneficial for drug design.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Research Findings : According to research published in Organic Letters, this compound was utilized to create a library of derivatives that demonstrated varied biological activities. This underscores its role as a building block in drug discovery.

Material Science

In material science, this compound has applications in creating polymers and other materials with specific properties due to its unique chemical structure.

Example : Research conducted by material scientists showcased the use of this compound in developing high-performance coatings that exhibit enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Compounds

The target compound is distinguished from analogues by the position of heteroatoms (oxygen/nitrogen), spiro ring sizes, and substituents. Key examples include:

Compound Name CAS No. Key Structural Features Reference
tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate 370-77-4 4-oxa, 1-Boc, [5.5] spiro
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1160247-05-1 1-oxa, 8-Boc, [5.5] spiro
8-Boc-2,8-diazaspiro[4.5]decane 236406-39-6 No oxa, [4.5] spiro
tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1445950-77-5 4-benzyl, 1-oxa, [5.5] spiro
9-Boc-2,9-diazaspiro[5.5]undecane 1023595-19-8 No oxa, [5.5] spiro

Key Observations :

  • The 4-oxa substitution in the target compound introduces polarity and hydrogen-bonding capacity, which is absent in nitrogen-only analogues like 9-Boc-2,9-diazaspiro[5.5]undecane .
  • Spiro ring size ([4.5] vs. [5.5]) influences steric strain and molecular geometry. For example, [5.5] systems (e.g., CAS 370-77-4) exhibit greater conformational flexibility compared to [4.5] systems (e.g., CAS 236406-39-6) .

Physicochemical Properties

Physical properties vary significantly based on substituents and heteroatom placement:

Property Target Compound (4-oxa) 1-oxa Analogue (CAS 1160247-05-1) 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6)
Molecular Weight 256.34 g/mol (predicted) 256.34 g/mol 212.29 g/mol
Boiling Point Not reported 364.2°C (predicted) Not reported
Density 1.11 g/cm³ (predicted) 1.11 g/cm³ (predicted) 1.09 g/cm³ (predicted)
pKa ~8.7 (predicted) ~8.7 (predicted) ~9.5 (predicted)

Key Observations :

  • The 4-oxa and 1-oxa analogues share identical molecular weights and densities, but the position of oxygen affects electronic properties (e.g., pKa shifts due to inductive effects) .
  • Nitrogen-only spiro compounds (e.g., CAS 236406-39-6) exhibit higher predicted pKa values, suggesting stronger basicity .

Biological Activity

tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate, with the CAS number 1367698-33-6, is a compound of interest due to its potential biological activities. Its unique spirocyclic structure contributes to its interaction with various biological targets, particularly in the realm of neuropharmacology and immunomodulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • IUPAC Name : this compound

The compound features a spirocyclic structure that is significant for its biological interactions, particularly as a potential ligand for GABA receptors and other neuroactive sites.

GABA Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant interaction with gamma-Aminobutyric acid (GABA) receptors. Specifically, studies have shown that derivatives of diazaspiro compounds can act as antagonists at GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .

Key Findings :

  • Compounds in this class have been reported to show competitive antagonism at GABA_A receptors with varying affinities.
  • A related study identified a derivative with a Ki value of 180 nM for the α4βδ subtype of GABA_A receptors, indicating potential therapeutic applications in modulating CNS activity .

Immunomodulatory Effects

The immunomodulatory properties of this compound are also noteworthy. Research has suggested that certain diazaspiro compounds can influence T cell proliferation and macrophage activity, potentially offering therapeutic avenues for inflammatory conditions .

Case Study Example :
A study highlighted the ability of specific analogs to rescue T cell inhibition, suggesting their use in conditions where immune modulation is beneficial . This indicates that this compound could play a role in managing autoimmune diseases or enhancing immune responses against infections.

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound. The compound has been classified with warnings for acute toxicity (H302) and skin irritation (H315) .

Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Q. Q1. How can the synthesis of tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate be optimized for improved yield and purity?

Methodological Answer: Synthetic routes for spirocyclic compounds often involve ring-closing strategies. For example, tert-butyl-protected diazaspiro compounds are typically synthesized via cyclization reactions using Boc-protected intermediates. Key steps include:

  • Amide coupling : Use carbodiimides (e.g., EDC/HOBt) to form spirocyclic backbones .
  • Ring-closing : Employ microwave-assisted or thermal conditions to enhance cyclization efficiency .
  • Purification : Utilize flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor reaction progress via TLC or LC-MS.
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of tert-butyl dicarbonate) and control reaction temperature (e.g., 0–25°C) to minimize side products .

Q. Q2. What are the best spectroscopic and crystallographic techniques for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Assign signals using ¹H, ¹³C, DEPT-135, and 2D experiments (COSY, HSQC, HMBC). The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELX programs (e.g., SHELXL for small-molecule structures) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (theoretical MW: 284.34 g/mol for C₁₃H₂₄N₂O₃) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer: Discrepancies in bond lengths or angles may arise due to:

  • Disorder in crystal packing : Use the SQUEEZE tool in PLATON to model solvent-accessible voids .
  • Twinned crystals : Apply twin refinement in SHELXL, testing different twin laws (e.g., two-fold rotation).
  • Validation tools : Cross-check with the IUCr's checkCIF to identify outliers in geometric parameters .
  • Complementary techniques : Validate using solid-state NMR or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to compare experimental and theoretical geometries .

Q. Q4. What strategies enhance the stability of this compound under experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Solvent selection : Avoid protic solvents (e.g., water, methanol) during reactions; use anhydrous DCM or THF with molecular sieves .
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent Boc-group cleavage .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and analyze by HPLC .

Q. Q5. How can this compound serve as a building block in drug discovery?

Methodological Answer: The spirocyclic scaffold is valuable for:

  • Kinase inhibition : Functionalize the diaza moiety with heterocycles (e.g., pyridine, oxadiazole) to target ATP-binding pockets .
  • Peptidomimetics : Replace proline residues in peptides to enhance metabolic stability .
  • Library synthesis : Use parallel synthesis to generate derivatives via reductive amination or Suzuki coupling .
  • Biological screening : Prioritize compounds with LogP <5 (predicted via ChemDraw) and evaluate in cell-based assays (e.g., IC₅₀ determination in cancer lines) .

Q. Q6. What computational methods predict the reactivity of this spirocyclic compound?

Methodological Answer:

  • DFT calculations : Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl) using Gaussian09 with solvent models (e.g., PCM for DCM) .
  • Molecular docking : Dock into protein targets (e.g., DNA-PK) using AutoDock Vina; optimize poses with MM-GBSA scoring .
  • Machine learning : Train models on spirocyclic compound datasets (e.g., ChEMBL) to predict solubility or toxicity .

Data Contradiction Analysis

Q. Q7. How should conflicting data on stereochemical outcomes be addressed?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra to assign absolute configuration .
  • Crystallographic redundancy : Collect data from multiple crystals to rule out space group ambiguities .

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